![molecular formula C18H19N5O2 B2973612 N-(2-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide CAS No. 1797572-23-6](/img/structure/B2973612.png)
N-(2-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
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Scientific Research Applications
PARP-1 Inhibition for Cancer Therapy
Poly (ADP-ribose) polymerases-1 (PARP-1) play a crucial role in DNA repair. PARP-1 inhibitors have emerged as promising anti-cancer agents. By inhibiting PARP-1, these compounds potentiate the effects of DNA-damaging cytotoxic agents, disrupting cancer cell DNA repair mechanisms and leading to genomic dysfunction and cell death . The synthesized pyrano[2,3-d]pyrimidine-2,4-dione analogues, including N-(2-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide , demonstrated potent PARP-1 inhibitory activity. Notably, compounds S2 and S7 exhibited IC50 values comparable to Olaparib, a clinically used PARP inhibitor .
Anti-Proliferative Activity Against Cancer Cell Lines
The same synthesized compounds were evaluated for their anti-proliferative activity against human cancer cell lines MCF-7 and HCT116. Compound S8 stood out, showing remarkable cell growth inhibition against both cell lines. Its IC50 values were 0.66 ± 0.05 μM for MCF-7 and 2.76 ± 0.06 μM for HCT116 .
Molecular Docking Studies
Computational studies involved molecular docking of these compounds into the PARP-1 active site. This exploration provided insights into their probable binding modes, aiding in understanding their mechanism of action .
Pharmacokinetics Properties
Theoretical kinetic studies predicted favorable pharmacokinetic properties for most of the synthesized compounds. These predictions are essential for assessing their potential as drug candidates .
Selective Formation of Pyrido[2,3-d]pyrimidin-5-ones or Pyrido[2,3-d]pyrimidin-7-ones
In addition to PARP-1 inhibition, related pyrido[2,3-d]pyrimidine derivatives have been investigated. Heating the compound with MeONa led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .
Bioactive Potential
The synthesis of N-(4-methoxyphenyl)-N,2-dimethylbenzo[4,5]thieno[3,2-d]pyrimidin-4-amine, a related compound, yielded a bioactive product with good yield. Such derivatives may have further applications in drug discovery .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial and antifungal properties , suggesting that their targets may include bacterial and fungal cells.
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes that inhibit the growth or function of the target cells .
Biochemical Pathways
Given its antimicrobial and antifungal properties, it is likely that the compound interferes with essential biochemical pathways in the target cells, leading to their inhibition or death .
Result of Action
The result of the action of this compound is the inhibition or death of the target cells, as suggested by its antimicrobial and antifungal properties . This leads to a decrease in the population of the target cells, thereby mitigating the effects of the diseases they cause.
properties
IUPAC Name |
N-(2-methoxyphenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-11-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-9-17-19-10-13-11-22(8-7-15(13)23(17)21-12)18(24)20-14-5-3-4-6-16(14)25-2/h3-6,9-10H,7-8,11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZGSZTYBRFJFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)NC4=CC=CC=C4OC)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide |
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